REACTION_CXSMILES
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[OH-:1].[Na+].O.BrBr.[Br:6][C:7]1[S:11][C:10]([C:12](=[O:14])C)=[CH:9][C:8]=1[Cl:15]>O1CCOCC1>[Br:6][C:7]1[S:11][C:10]([C:12]([OH:14])=[O:1])=[CH:9][C:8]=1[Cl:15] |f:0.1|
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Name
|
|
Quantity
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5.82 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
|
1.669 mL
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Type
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reactant
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Smiles
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BrBr
|
Name
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|
Quantity
|
2.4 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(S1)C(C)=O)Cl
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Name
|
|
Quantity
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18 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 1.5 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with dichloromethane
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Type
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FILTRATION
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Details
|
The precipitated solid was collected by filtration
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |